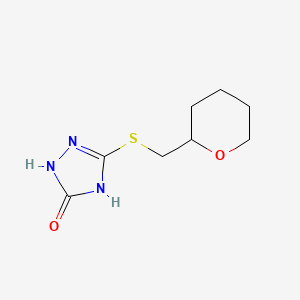![molecular formula C14H19N5O2 B7356806 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is a chemical compound that has gained significant attention in scientific research. It is a tetrazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins. It has also been suggested that it may act by inhibiting the activity of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it has been studied for its potential as an anticancer agent, with promising results in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is its potent antimicrobial, anti-inflammatory, and anticancer properties. This makes it a promising compound for the development of new drugs for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, the synthesis of this compound has been well-established, making it easy to replicate in a laboratory setting. However, one limitation of this compound is that its mechanism of action is not fully understood, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide. One direction is the further investigation of its mechanism of action, which will help to elucidate its potential as a therapeutic agent. Another direction is the development of new drugs based on this compound for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide has been achieved through various methods. One such method involves the condensation of 4-(5-oxo-1H-tetrazol-4-yl)benzoic acid with 2,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dimethylpentanoyl chloride with 4-(5-oxo-1H-tetrazol-4-yl)aniline in the presence of a base such as sodium hydride. The synthesis of this compound has been well-established and can be easily replicated in a laboratory setting.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anticancer agent, with promising results in vitro.
Propiedades
IUPAC Name |
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-9(2)10(3)13(20)15-11-5-7-12(8-6-11)19-14(21)16-17-18-19/h5-10H,4H2,1-3H3,(H,15,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNCRPTQRCYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![6-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356733.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)

![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one](/img/structure/B7356820.png)
![(2S,4R)-1-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)methyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B7356827.png)